Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H11N3O2 . It is a white to brown solid with a molecular weight of 205.22 .
Synthesis Analysis
The synthesis of compounds with an imidazo[1,2-a]pyridine core, such as this compound, can be achieved through various methods. One such method involves the use of the Dimroth rearrangement, a process that involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
Molecular Structure Analysis
The molecular structure of this compound is characterized by an imidazo[1,2-a]pyridine ring system fused to an ethyl group and a carboxylate moiety, as well as an amino group positioned at the 6-position .
Chemical Reactions Analysis
Compounds with the imidazo[1,2-a]pyridine core, such as this compound, have been found to exhibit significant anti-inflammatory activity . This is believed to be due to the inhibition of the biosynthesis of prostaglandins, which are key mediators in the inflammatory process .
Physical and Chemical Properties Analysis
This compound is a white to brown solid with a melting point of 169-171°C . It is recommended to be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .
Mechanism of Action
Target of Action
The primary targets of Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As a chemical with an imidazo[1,2-a]pyridine core, it may interact with various biological targets, leading to changes in cellular function
Biochemical Pathways
Given the compound’s structure, it may interact with various enzymes and receptors, potentially affecting multiple pathways . More research is needed to identify the specific pathways influenced by this compound.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Some compounds with a similar imidazo[1,2-a]pyridine core have shown anti-proliferative activity against certain bacteria , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes .
Biochemical Analysis
Biochemical Properties
Compounds with an imidazo[1,2-a]pyridine core have been synthesized and screened for their anti-proliferative activity . These compounds have shown significant activity against certain bacteria
Cellular Effects
Compounds with a similar imidazo[1,2-a]pyridine core have shown anti-bacterial action against certain bacteria without any activity on other bacteria
Molecular Mechanism
Compounds with a similar imidazo[1,2-a]pyridine core have shown inhibitory action on FtsZ and cell division
Temporal Effects in Laboratory Settings
The product is known to be stable at refrigerator temperatures
Properties
IUPAC Name |
ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZGFYJNXUSJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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